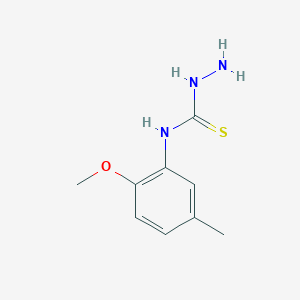

4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide

Description

The exact mass of the compound N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(2-methoxy-5-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-6-3-4-8(13-2)7(5-6)11-9(14)12-10/h3-5H,10H2,1-2H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGCFONJOWBXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374856 | |

| Record name | N-(2-Methoxy-5-methylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71058-34-9 | |

| Record name | N-(2-Methoxy-5-methylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanism of Action for 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide: A Proposed Investigational Framework

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][3] This technical guide focuses on a specific, yet under-investigated molecule: 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide . While direct experimental data on this compound is not available in the public domain, its structural features strongly suggest several plausible mechanisms of action based on extensive research into the thiosemicarbazide scaffold. This document outlines these probable mechanisms, provides a rationale grounded in structure-activity relationships, and details robust experimental workflows for their validation. The core of this analysis rests on the compound's thiosemicarbazide moiety, a known metal chelator and hydrogen-bonding participant, and its substituted phenyl ring, which modulates physicochemical properties and target specificity.[4][5]

Introduction and Core Structural Analysis

This compound (C₉H₁₃N₃OS) is a small molecule built upon a thiosemicarbazide backbone.[6][7] The therapeutic potential of this chemical family is well-documented, with activities ranging from antitubercular to antiviral and anticancer.[3] The mechanism of action for these compounds is intrinsically linked to their structure, which can be dissected into two key components:

-

The Thiosemicarbazide Core (-NH-NH-C(=S)-NH-) : This functional group is the primary driver of biological activity. Its nitrogen and sulfur atoms act as excellent donors, enabling the molecule to form stable chelation complexes with transition metal ions (e.g., Cu²⁺, Fe²⁺, Zn²⁺) that are often essential cofactors in enzyme active sites.[5][8][9] This chelation is a recurring theme in the inhibition of metalloenzymes. Molecular docking studies frequently show the sulfur atom penetrating deep into an enzyme's active site to interact directly with these metal ions.[8]

-

The Phenyl Substituent (2-Methoxy-5-methylphenyl) : The aromatic ring and its substituents dictate the molecule's pharmacokinetic and pharmacodynamic properties. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and increase lipophilicity. This enhancement can facilitate penetration of cellular membranes, allowing the compound to reach intracellular targets.[4] Furthermore, the specific positioning of these groups (ortho-methoxy, para-methyl) creates a unique electronic and steric profile that can confer selectivity and potency for specific biological targets.[4]

Given this structural foundation, we can postulate several high-probability mechanisms of action. The following sections provide a detailed overview of these potential pathways and the experimental protocols required to investigate them.

Postulated Mechanism 1: Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway. Its overactivity can lead to hyperpigmentation disorders. Thiosemicarbazones, in particular, are among the most potent tyrosinase inhibitors discovered, often exhibiting IC₅₀ values in the sub-micromolar range.[8][10]

Causality of Action: The proposed mechanism is direct inhibition through chelation. The sulfur atom of the thiosemicarbazide moiety is believed to coordinate with the copper ions (Cu²⁺) in the tyrosinase active site, effectively blocking substrate access and catalytic activity.[8][10] The substituted phenyl ring contributes to the stability of the enzyme-inhibitor complex through hydrophobic and van der Waals interactions within the active site pocket.

Proposed Experimental Workflow: Tyrosinase Inhibition Assay

This protocol is designed to determine the compound's inhibitory potency (IC₅₀) and its kinetic mechanism against mushroom tyrosinase, a widely used model.

Caption: Workflow for Tyrosinase Inhibition Assay.

Detailed Protocol Steps:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

-

Enzyme Solution: Prepare a 200 units/mL solution of mushroom tyrosinase in Assay Buffer.

-

Substrate Solution: Prepare a 2.5 mM solution of L-DOPA in Assay Buffer.

-

Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in Assay Buffer. Kojic acid should be used as a positive control.[8]

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of Assay Buffer.

-

20 µL of the test compound dilution (or DMSO for control).

-

20 µL of Enzyme Solution.

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every 60 seconds for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.

-

Plot % Inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

To determine the mechanism, repeat the assay with varying concentrations of both L-DOPA and the inhibitor to generate Lineweaver-Burk plots.

-

Postulated Mechanism 2: Anticancer Activity via Apoptosis Induction

Thiosemicarbazides have demonstrated notable anticancer properties, often by inducing programmed cell death (apoptosis).[1][4] The mechanism can be multifaceted, involving the generation of reactive oxygen species (ROS) due to metal chelation, inhibition of key enzymes like topoisomerase II, or modulation of critical signaling pathways such as JNK signaling.[1][11] The lipophilic nature imparted by the methoxy and methylphenyl groups could enhance cellular uptake, a crucial factor for efficacy.[4]

Causality of Action: The compound may accumulate in cancer cells and chelate intracellular iron or copper. This disrupts normal redox balance, leading to oxidative stress and subsequent activation of apoptotic cascades. Alternatively, it may directly inhibit enzymes crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[1][4]

Proposed Experimental Workflow: Cell Viability and Apoptosis Assay

This workflow assesses the compound's cytotoxic effects on a cancer cell line (e.g., A549 lung cancer or MDA-MB-231 breast cancer) and confirms if cell death occurs via apoptosis.

Caption: Workflow for Cytotoxicity and Apoptosis Assays.

Detailed Protocol Steps (MTT Assay):

-

Cell Culture: Seed A549 human lung carcinoma cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 hours. Use doxorubicin as a positive control.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

Other Probable Mechanisms and Corresponding Assays

The thiosemicarbazide scaffold is known to inhibit a wide range of other enzymes. Based on literature precedent, the following mechanisms are also highly plausible and warrant investigation.[1][12][13][14]

| Potential Target Enzyme | Therapeutic Relevance | Proposed Mechanism | Primary Assay | Reference |

| DNA Gyrase/Topoisomerase IV | Antibacterial | Dual inhibition of bacterial enzymes essential for DNA replication, leading to bacterial cell death. | DNA Gyrase Supercoiling Assay | [1] |

| Cholinesterases (AChE/BChE) | Alzheimer's Disease | Inhibition of enzymes that break down acetylcholine, thereby increasing neurotransmitter levels. | Ellman's Assay | [13][15] |

| Carbonic Anhydrases (hCA) | Glaucoma, Epilepsy, Cancer | Inhibition of zinc metalloenzymes that catalyze CO₂ hydration. The thiosemicarbazide moiety can coordinate the active site zinc ion. | Esterase Activity Assay | [12] |

| Monoamine Oxidases (MAO-A/B) | Depression, Parkinson's | Inhibition of flavoenzymes that metabolize monoamine neurotransmitters (serotonin, dopamine). | Amplex Red MAO Assay | [14] |

Conclusion and Future Directions

While this compound is a novel entity without a documented biological profile, its chemical structure provides a strong basis for forming testable hypotheses. The thiosemicarbazide core is a powerful pharmacophore that consistently demonstrates inhibitory activity against a host of metalloenzymes and other critical biological targets. The primary predicted mechanisms of action are enzyme inhibition via metal chelation at the active site, with tyrosinase and carbonic anhydrase being prime candidates, and anticancer activity through the induction of apoptosis.

The experimental workflows detailed in this guide provide a clear, logical, and robust pathway for systematically characterizing the compound's true mechanism of action. Successful identification of a potent primary mechanism would position this molecule as a promising lead for further preclinical development in cosmetics, oncology, or neurodegenerative disease, depending on the findings.

References

- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review [mdpi.com]

- 10. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies | Bentham Science [benthamscience.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

The Rising Therapeutic Potential of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide Derivatives: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiosemicarbazide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile coordination properties and broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of derivatives based on the specific 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide core. We will dissect the synthetic rationale, explore the multifaceted biological activities including antimicrobial, anticancer, and antioxidant properties, and elucidate the critical structure-activity relationships (SAR) that govern their efficacy. This document is designed to be a practical resource, offering not just a review of the field but also detailed, field-proven experimental protocols and the scientific causality behind methodological choices, empowering research teams to accelerate their drug discovery programs.

The Thiosemicarbazide Core: A Privileged Scaffold in Drug Discovery

Thiosemicarbazides and their derivatives, thiosemicarbazones, have captured the attention of medicinal chemists for decades.[3] Their defining feature is the N-N-C=S backbone, which provides a flexible and highly effective framework for coordinating with metal ions, a crucial aspect of their biological function.[4][5] This ability to chelate essential metal ions in biological systems is a key mechanism behind their activity, particularly in inhibiting metalloenzymes that are vital for pathogen survival and cancer cell proliferation.[6][7] The structural versatility of thiosemicarbazides allows for extensive modification, making them ideal candidates for developing targeted therapies.[8] The specific focus of this guide, the 4-(2-Methoxy-5-methylphenyl) moiety, offers a unique combination of lipophilicity and hydrogen bonding potential, providing a promising starting point for novel therapeutic agents.

Synthesis of this compound Derivatives: A Protocol Grounded in Mechanistic Chemistry

The synthesis of 1,4-disubstituted thiosemicarbazides is a robust and well-established process, typically achieved through the condensation reaction between a carboxylic acid hydrazide and an appropriate isothiocyanate.[9][10] The workflow is efficient and highly adaptable for creating a diverse library of derivatives.

General Synthetic Workflow

The logical flow from starting materials to the final derivatives is a multi-step process that ensures high purity and yield. The pathway begins with the synthesis of a key intermediate, the acid hydrazide, which is then reacted with various isothiocyanates to generate the target thiosemicarbazide library.

Caption: General workflow for the synthesis of thiosemicarbazide derivatives.

Detailed Experimental Protocol: Synthesis of 1-(2-Methoxy-5-methylbenzoyl)-4-(aryl)thiosemicarbazides

This protocol is a self-validating system, with purification and characterization steps designed to ensure the identity and purity of the final compounds.

-

Objective: To synthesize a library of 1-(2-Methoxy-5-methylbenzoyl)-4-(aryl)thiosemicarbazide derivatives.

-

Starting Materials: 2-Methoxy-5-methylbenzohydrazide, various substituted aryl isothiocyanates, absolute ethanol.

-

Procedure:

-

Equimolar quantities (e.g., 10 mmol) of 2-Methoxy-5-methylbenzohydrazide and the selected aryl isothiocyanate are added to a round-bottom flask.

-

Absolute ethanol (50 mL) is added as the solvent. The choice of ethanol is critical; it effectively dissolves the reactants and has a boiling point that facilitates the reaction without causing degradation.

-

The mixture is refluxed with constant stirring for 3-5 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (3:7).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by vacuum filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials.

-

Purification: The solid is recrystallized from hot ethanol to yield the pure thiosemicarbazide derivative.[11]

-

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[10][11] Mass spectrometry is used to confirm the molecular weight.

The Spectrum of Biological Activity

Thiosemicarbazide derivatives are pleiotropic agents, exhibiting a wide range of biological activities.[2][12] This is largely attributed to the N-N-C=S toxophore, which can interact with multiple biological targets.

Antifungal and Antibacterial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[13] Thiosemicarbazide derivatives have shown significant promise in this area.[1][14]

-

Mechanism of Action: The primary antifungal and antibacterial mechanism is believed to involve the chelation of metal ions essential for microbial enzymes.[4] Furthermore, some derivatives disrupt fungal cell wall integrity.[15] The lipophilicity of the molecule, often enhanced by specific substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

-

Structure-Activity Relationship (SAR):

-

The presence of electron-withdrawing groups (e.g., halogens like chlorine or fluorine) on the N4-phenyl ring often enhances antimicrobial activity.[2][9]

-

The NH-NH-C(=S)-NH core is considered essential for the antifungal response.[16]

-

The position of substituents on the phenyl ring can significantly influence efficacy, with meta-substituted compounds sometimes showing higher activity.[15]

-

Table 1: Representative Antimicrobial Activity of Thiosemicarbazide Derivatives

| Compound Class | Organism | Activity Metric | Result (µg/mL) | Reference |

|---|---|---|---|---|

| Quinoline-based Thiosemicarbazides | C. albicans | MIC | 31.25 | [14] |

| Nitroimidazole Thiosemicarbazides | T. mentagrophytes | MIC | ≤ 125 | [15] |

| Phenyl-substituted Thiosemicarbazides | S. aureus | MIC | 250 | [14] |

| Phenyl-substituted Thiosemicarbazides | B. subtilis | MIC | >100 |[2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Anticancer Activity

Thiosemicarbazides and their thiosemicarbazone counterparts are potent anticancer agents, with some compounds advancing to clinical trials.[7][17]

-

Mechanism of Action: A key mechanism is the inhibition of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair, thus halting cell proliferation.[17] Other proposed mechanisms include the inhibition of topoisomerase II, an enzyme that manages DNA tangles, and the generation of reactive oxygen species (ROS) through the formation of redox-active metal complexes, which induces oxidative stress and apoptosis in cancer cells.[6][7][17]

-

Structure-Activity Relationship (SAR):

-

The N,N,S donor atom set is crucial for forming the redox-active iron complexes that drive ROS generation.[7]

-

Coordination with metal ions like copper(II) often significantly enhances anticancer activity compared to the free ligand.[4][6]

-

Structural modifications that increase lipophilicity can improve cellular uptake and potency.[18]

-

Table 2: In Vitro Anticancer Activity of Thiosemicarbazone Derivatives

| Compound | Cell Line | Activity Metric | Result (µg/mL) | Reference |

|---|---|---|---|---|

| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast) | IC₅₀ | 3.238 | [18] |

| 4-Nitrobenzaldehyde thiosemicarbazone | EAC (Ascites) | IC₅₀ | 3.832 | [18] |

| 4-Nitrobenzaldehyde thiosemicarbazone | MCF-7 (Breast) | IC₅₀ | 7.102 | [18] |

| Doxorubicin (Standard Drug) | MCF-7 (Breast) | IC₅₀ | < 2.5 |[18] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antioxidant Properties

Many pathological conditions, including cancer, are associated with oxidative stress caused by free radicals.[6] The ability of thiosemicarbazide derivatives to neutralize these radicals contributes to their therapeutic profile.[19][20]

-

Mechanism of Action: The antioxidant activity stems from the presence of sulfur and nitrogen atoms in the thiocarbamide group, which can stabilize radicals and participate in charge delocalization.[6] The hydrazine moiety (-NH-NH2) can act as a hydrogen donor, effectively scavenging free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[20][21]

Key Experimental Protocols: A Guide for the Bench Scientist

The following protocols are standardized workflows for evaluating the primary biological activities of novel thiosemicarbazide derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This workflow determines the Minimum Inhibitory Concentration (MIC) of a compound, a gold-standard metric for antibacterial and antifungal efficacy.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing a compound's effect on cancer cell viability.

-

Objective: To determine the IC₅₀ value of a derivative against a cancer cell line.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

-

Procedure:

-

Cells are seeded into 96-well plates at a density of ~5,000 cells/well and allowed to adhere overnight.

-

The synthesized compounds are dissolved in DMSO and serially diluted in culture media to achieve a range of final concentrations.

-

The old media is removed from the wells, and 100 µL of the media containing the test compounds is added. A control group receives media with DMSO only.

-

The plates are incubated for 48-72 hours.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is converted by viable cells into a purple formazan precipitate.

-

The media is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at ~570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[18]

Conclusion and Future Outlook

Derivatives of this compound represent a promising and adaptable scaffold for the development of new therapeutic agents. Their straightforward synthesis and diverse biological activities make them attractive candidates for further investigation. Future research should focus on expanding chemical libraries to refine structure-activity relationships, exploring their potential as antiviral agents, and investigating their in vivo efficacy and safety profiles in animal models. The complexation of these ligands with various metal ions also remains a fertile ground for discovering compounds with enhanced potency and novel mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. mdpi.com [mdpi.com]

- 12. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes | MDPI [mdpi.com]

- 16. eurekaselect.com [eurekaselect.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives [mdpi.com]

- 19. Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antioxidant Properties of Camphene-Based Thiosemicarbazones: Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Physicochemical properties of CAS 71058-34-9.

An In-depth Technical Guide to the Physicochemical Properties of 3-O-Ethyl-L-ascorbic Acid Senior Application Scientist Note: The initial request specified CAS 71058-34-9. However, publicly available scientific data predominantly associates this number with 4-(2-methoxy-5-methylphenyl)-3-thiosemicarbazide. The detailed requirements for a technical guide on physicochemical properties strongly align with the widely studied cosmetic ingredient, 3-O-Ethyl-L-ascorbic Acid , which has the CAS number 86404-04-8 . This guide will focus on the latter, as it is the substance for which substantial technical data is available and is of significant interest to researchers and drug development professionals in the dermatological and cosmetic fields.

Introduction

L-ascorbic acid, or vitamin C, is a potent antioxidant revered for its beneficial effects on the skin, including collagen synthesis stimulation and skin brightening. However, its inherent instability and poor penetration through the skin's lipid barrier have historically limited its efficacy in topical formulations.[1] To overcome these limitations, derivatives have been developed, among which 3-O-ethyl-L-ascorbic acid has emerged as a highly promising and stable alternative.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-O-ethyl-L-ascorbic acid, offering insights into its behavior in formulations and its interaction with biological systems. The information presented herein is intended to support researchers, cosmetic formulators, and drug development professionals in leveraging the full potential of this advanced vitamin C derivative.

Molecular Structure and Identification

The key to the enhanced stability and unique solubility profile of 3-O-ethyl-L-ascorbic acid lies in its molecular structure. An ethyl group is attached to the third carbon position of the ascorbic acid molecule, protecting the most reactive hydroxyl group from oxidation.[3]

IUPAC Name: (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2H-furan-5-one[4][5] Synonyms: 3-O-Ethylascorbic acid, VC Ethyl Ether, L-Ascorbic acid 3-O-ethyl ether[4] CAS Number: 86404-04-8[4][6][7] Molecular Formula: C₈H₁₂O₆[5][6] Molecular Weight: 204.18 g/mol [5]

Below is a diagram illustrating the logical relationship between L-ascorbic acid and its ethylated derivative, highlighting the structural modification that imparts enhanced stability.

References

- 1. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ulprospector.com [ulprospector.com]

- 3. drwhitneybowebeauty.com [drwhitneybowebeauty.com]

- 4. avenalab.com [avenalab.com]

- 5. 3-O-Ethylascorbic acid | C8H12O6 | CID 150736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Reliable factory customized supply 3-O-Ethyl-L-ascorbic acid (Vitamin C Ethyl Ether) 86404-04-8 [finerchem.com]

Unlocking a Versatile Pharmacophore: A Technical Guide to the Therapeutic Applications of Substituted Thiosemicarbazides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted thiosemicarbazides represent a class of small molecules possessing a flexible N-N-S donor sequence, a feature that imparts a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds. We delve into their significant anticancer, antimicrobial, anticonvulsant, and antiviral properties, supported by quantitative structure-activity relationship (SAR) data. Key molecular mechanisms, including the inhibition of ribonucleotide reductase and topoisomerase IIα, modulation of GABAergic pathways, and disruption of viral proteases, are detailed. Furthermore, this guide furnishes validated, step-by-step experimental protocols for the synthesis of N4-aryl thiosemicarbazides and for the evaluation of their cytotoxic and antimicrobial efficacy, serving as a vital resource for advancing the research and development of this promising chemical scaffold.

Introduction: The Thiosemicarbazide Core

Thiosemicarbazides are derivatives of thiocarbamic acid, characterized by the core structure R¹R²N-N(R³)-C(=S)-NR⁴R⁵. The vast potential for substitution at the N1 and N4 positions allows for extensive chemical modification, making this scaffold a cornerstone in medicinal chemistry.[1] This structural versatility enables the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, which in turn dictates the compound's interaction with biological targets.[2] The ability of the thiocarbonyl (C=S) and hydrazine (-NH-NH₂) moieties to act as effective metal chelators is also central to many of their biological functions, particularly in anticancer applications where the disruption of metal-dependent enzymes is a key mechanism.[3][4] This guide will synthesize field-proven insights and current research to provide a comprehensive overview of this multifaceted class of compounds.

Core Synthetic Methodologies

The most prevalent and efficient method for synthesizing 4-substituted thiosemicarbazides involves the nucleophilic addition of a hydrazine derivative to an isothiocyanate. This reaction is typically high-yielding and can be performed under mild conditions.[3][5]

Experimental Protocol: General Synthesis of a 4-Aryl-Thiosemicarbazide

This protocol describes the reaction between an aryl isothiocyanate and hydrazine hydrate, a common and reliable method for producing the thiosemicarbazide backbone.

Materials:

-

Aryl isothiocyanate (e.g., phenyl isothiocyanate) (1.0 eq)

-

Hydrazine hydrate (98-100%) (1.1 eq)

-

Absolute Ethanol or Toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

Procedure:

-

In a round-bottom flask, dissolve the aryl isothiocyanate (1.0 eq) in a suitable solvent like absolute ethanol or toluene.

-

Place the flask in an ice bath and begin stirring the solution.

-

Add hydrazine hydrate (1.1 eq) dropwise to the cooled, stirring solution. The slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, a solid precipitate of the 4-aryl-thiosemicarbazide typically forms. If precipitation is slow, the mixture can be cooled again in an ice bath to maximize crystal formation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of ice-cold ethanol or toluene to remove unreacted starting materials.

-

Dry the purified product under vacuum.

Characterization:

-

Melting Point: Determine the melting point to assess purity. A sharp melting range indicates a pure compound.

-

FTIR Spectroscopy: Record an FTIR spectrum to identify characteristic functional group vibrations, such as N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1250 cm⁻¹), and aromatic C-H bands.

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure.

Mechanisms of Therapeutic Action

The diverse therapeutic effects of substituted thiosemicarbazides stem from their ability to interact with multiple biological targets. The specific mechanism is highly dependent on the substitution pattern and the cellular context.

Anticancer Activity

The anticancer effects of thiosemicarbazones (derivatives of thiosemicarbazides) are multifaceted, primarily revolving around the disruption of iron metabolism and inhibition of key enzymes essential for cell proliferation.[4]

-

Ribonucleotide Reductase (RR) Inhibition: RR is a critical iron-dependent enzyme that catalyzes the rate-limiting step in DNA synthesis—the conversion of ribonucleotides to deoxyribonucleotides.[2][4] Thiosemicarbazones act as potent iron chelators. They form redox-active complexes with iron, which can lead to the generation of reactive oxygen species (ROS).[1][6] This process destroys the essential tyrosyl radical in the R2 subunit of the enzyme, thereby inactivating it and halting DNA synthesis and repair.[2][6]

-

Topoisomerase IIα Inhibition: Topoisomerases are enzymes that regulate the topology of DNA. Topoisomerase IIα (Topo IIα) is vital for cell division, and its inhibition leads to catastrophic DNA damage in replicating cancer cells. Certain thiosemicarbazones have been identified as catalytic inhibitors of Topo IIα, preventing the enzyme from relaxing and decatenating DNA without stabilizing the DNA-cleavage complex, a mechanism distinct from traditional Topo II poisons like etoposide.[7][8]

-

Induction of Apoptosis: By inhibiting RR and Topo IIα and inducing oxidative stress through ROS generation, thiosemicarbazides trigger programmed cell death (apoptosis). This can occur through various signaling pathways. Studies have shown that these compounds can induce apoptosis by activating the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn modulates the expression of pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2) proteins.[7][9] Activation of the mitochondrial pathway, leading to loss of mitochondrial membrane potential, is another key apoptotic mechanism.[10]

Antimicrobial Activity

Substituted thiosemicarbazides exhibit broad-spectrum activity against various bacteria and fungi.[11] Their mechanism often involves targeting essential metabolic pathways unique to the microorganisms.

-

Enzyme Inhibition: In Mycobacterium tuberculosis, thiosemicarbazide derivatives have been shown to target the enoyl-acyl carrier protein (ACP) reductase (InhA).[12] This enzyme is crucial for the synthesis of mycolic acids, a vital component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.

-

Disruption of DNA Metabolism: Similar to their anticancer effects, some thiosemicarbazides may act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.[6][13]

Anticonvulsant Activity

The anticonvulsant properties of thiosemicarbazides are primarily linked to their ability to modulate inhibitory neurotransmission in the central nervous system.

-

GABAergic System Modulation: The leading hypothesis is that these compounds enhance the action of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[14] They are thought to act as positive allosteric modulators of GABA-A receptors, increasing the influx of chloride ions into neurons.[15][16] This hyperpolarizes the neuron, making it less likely to fire an action potential, thereby suppressing seizure activity. Thiosemicarbazide itself is a convulsant because it inhibits glutamic acid decarboxylase, the enzyme that synthesizes GABA; however, specific substituted derivatives can have the opposite, anticonvulsant effect by directly interacting with the receptor.[14]

Antiviral Activity

Thiosemicarbazides have been investigated as inhibitors of a range of viruses, including Dengue virus, HCV, and coronaviruses.[17][18][19]

-

Inhibition of Viral Enzymes: A key mechanism is the inhibition of essential viral enzymes. For instance, certain thiosemicarbazones have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a cysteine protease critical for viral replication.[20] By binding to the active site of Mpro, they block the processing of viral polyproteins, thereby halting the viral life cycle.

Therapeutic Applications & Structure-Activity Relationships

The therapeutic efficacy of a substituted thiosemicarbazide is critically dependent on the nature and position of its substituents. The following sections summarize key SAR findings supported by quantitative data.

Anticancer Agents

The presence of aromatic or heteroaromatic rings is often crucial for potent anticancer activity. Di-substitution at the terminal N4 atom has also been identified as a key feature for high potency.[5]

| Compound Class/Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Di-2-pyridylketone thiosemicarbazones (e.g., Dp44mT) | Various | < 0.1 - 5.0 | [5][18] |

| 2-Benzoylpyridine thiosemicarbazones | Various | < 1.0 | [5] |

| Isatin-derived thiosemicarbazones (5-Methoxy, N4-Pyrrolidinyl) | A431 (Skin) | 0.9 | [21] |

| 2-(pyridin-2-ylmethylene)-N-phenylhydrazine-1-carbothioamide | BxPC-3 (Pancreatic) | < 0.1 | [22] |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | 5.8 | [22] |

Table 1: Representative Anticancer Activity of Substituted Thiosemicarbazones.

Antimicrobial Agents

For antibacterial activity, lipophilicity and the presence of specific pharmacophores like trifluoromethyl groups play a significant role. Halogen substitutions on aryl rings also modulate activity.[2]

| Compound Substituents (4-Aryl) | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-(3-Trifluoromethylphenyl) | M. luteus ATCC 10240 | 3.9 | [11] |

| 4-(2-Chlorophenyl) | S. aureus ATCC 43300 (MRSA) | 62.5 | [11] |

| 4-(3-Chlorophenyl) | S. epidermidis ATCC 12228 | 31.25 | [11] |

| Imidazole/Thiophene derived | S. aureus ATCC 6538 | 39.68 | [4] |

| Quinoline-sulfonyl-3-chlorophenyl | C. albicans | 31.25 | [12] |

Table 2: Representative Antimicrobial Activity (MIC) of Substituted Thiosemicarbazides.

Anticonvulsant Agents

Aryl substitution is a common feature among anticonvulsant thiosemicarbazides and their derivatives. The nature and position of substituents on the aryl ring significantly affect both efficacy (ED₅₀) and neurotoxicity (TD₅₀).

| Compound Substituents | Seizure Test | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| 5-(3-chlorophenyl)-4-(4-fluorophenyl)-1,2,4-triazole-3-thione | MES | 35.2 | >3.8 | [23] |

| N-(2-hydroxyethyl)stearamide | MES | 20.5 | >48.8 | [24] |

| Benzothiazole derivative | MES | 40.96 | 8.4 | [24] |

| 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone | MES | Active at 30 mg/kg | N/A |

Table 3: Representative Anticonvulsant Activity of Thiosemicarbazide Derivatives. (Note: MES = Maximal Electroshock Seizure test)

Key Experimental Protocols

This section provides standardized protocols for the biological evaluation of substituted thiosemicarbazides.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14]

Materials:

-

96-well flat-bottom microplates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[12]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound stock solution (in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a range of compound concentrations.

-

Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the microorganism in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final test values. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Challenges and Future Perspectives

While substituted thiosemicarbazides hold immense therapeutic promise, challenges related to their clinical translation remain. Issues such as poor aqueous solubility, potential for off-target toxicity, and the development of resistance need to be addressed through further medicinal chemistry efforts.[21] Future research will likely focus on:

-

Hybrid Molecules: Combining the thiosemicarbazide pharmacophore with other known active moieties to create hybrid drugs with dual mechanisms of action.

-

Targeted Delivery: Developing prodrugs or nanoparticle-based delivery systems to improve bioavailability and reduce systemic toxicity.

-

Mechanism Elucidation: Further exploring the molecular targets and signaling pathways to better understand their polypharmacology and identify biomarkers for patient stratification.

The structural simplicity, synthetic accessibility, and broad biological activity of substituted thiosemicarbazides ensure they will remain a highly active area of investigation in the quest for novel therapeutics.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel thiosemicarbazides induced apoptosis in human MCF-7 breast cancer cells via JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journal.waocp.org [journal.waocp.org]

- 10. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling [mdpi.com]

- 11. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. thescipub.com [thescipub.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiosemicarbazides: Updates on Antivirals Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Broad-spectrum antiviral activity including human immunodeficiency and hepatitis C viruses mediated by a novel retinoid thiosemicarbazone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hydroxamate and thiosemicarbazone: Two highly promising scaffolds for the development of SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. Gabapentin - Wikipedia [en.wikipedia.org]

- 23. Item - Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles - figshare - Figshare [figshare.com]

- 24. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial and Antifungal Spectrum of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide

This in-depth technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of the thiosemicarbazide derivative, 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-infective agents. By synthesizing current knowledge on thiosemicarbazides with established experimental protocols, this guide offers a framework for evaluating the therapeutic potential of this specific compound.

Introduction: The Therapeutic Promise of Thiosemicarbazides

Thiosemicarbazides are a class of compounds characterized by the thiosemicarbazide group (-NH-CS-NH-NH2) that have garnered significant scientific interest for their diverse biological activities.[1][2] These activities include antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The broad-spectrum antimicrobial potential of thiosemicarbazides makes them a promising scaffold for the development of new drugs to combat the growing challenge of antimicrobial resistance.[4][5] The biological activity of these derivatives is often influenced by the nature and position of substituents on the phenyl ring.[1][4][6] This guide focuses on the specific derivative, this compound, providing a technical exploration of its potential antimicrobial and antifungal efficacy. While direct studies on this particular molecule are limited, this guide extrapolates from the well-documented activities of structurally related thiosemicarbazides to present a predictive analysis and a robust experimental framework for its evaluation.

Synthesis of this compound

The synthesis of 4-substituted thiosemicarbazides is a well-established chemical process. Typically, it involves the reaction of a corresponding acid hydrazide with an appropriate isothiocyanate.[7][8] In the case of this compound, the synthesis would likely proceed through the reaction of a suitable hydrazide with 2-methoxy-5-methylphenyl isothiocyanate. The purity and structure of the synthesized compound are typically confirmed using techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as elemental analysis.[7]

Postulated Mechanism of Action

The antimicrobial and antifungal activity of thiosemicarbazide derivatives is believed to stem from several mechanisms. One of the primary proposed mechanisms is the inhibition of topoisomerases, specifically DNA gyrase and topoisomerase IV in bacteria.[4][9][10] These enzymes are crucial for DNA replication, and their inhibition leads to cell death. The thiosemicarbazide core can form hydrogen bonds and electrostatic interactions within the ATP binding site of these enzymes.[9][10] Another potential mechanism, particularly relevant to antifungal activity, is the chelation of essential metal ions, such as iron, which are vital for fungal growth and metabolism.[11] Some thiosemicarbazones, closely related to thiosemicarbazides, have been shown to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[11]

Caption: Postulated mechanisms of antimicrobial and antifungal action of this compound.

Predicted Antimicrobial and Antifungal Spectrum

Based on studies of structurally similar thiosemicarbazides, this compound is predicted to exhibit activity against a range of pathogenic microorganisms.

Antibacterial Activity

Thiosemicarbazide derivatives have demonstrated notable activity against Gram-positive bacteria, including strains of Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, and Micrococcus luteus.[7][12] The activity against Gram-negative bacteria is often more variable.[7] The presence of a methoxy group on the phenyl ring has been associated with broad-spectrum activity in some thiosemicarbazide derivatives.[1][13]

Antifungal Activity

A broad range of antifungal activity has been reported for thiosemicarbazides and their derivatives.[1][5][14] Significant activity has been observed against various species of Candida, including Candida albicans, Candida glabrata, and Candida krusei, as well as against dermatophytes like Trichophyton species.[1][3][13] Some derivatives have also shown efficacy against mycotoxigenic fungi such as Aspergillus species.[11]

Table 1: Predicted Antimicrobial and Antifungal Spectrum and Potency

| Microbial Group | Representative Species | Predicted Activity | Predicted MIC Range (µg/mL) | Reference Compounds |

| Gram-positive Bacteria | Staphylococcus aureus | Moderate to High | 3.9 - 250 | Thiosemicarbazides with substituted phenyl rings[7] |

| Staphylococcus epidermidis | Moderate | 15.63 - 1000 | Thiosemicarbazide derivatives[15] | |

| Micrococcus luteus | Moderate | 64 - 250 | Thiosemicarbazide derivatives[7] | |

| Gram-negative Bacteria | Escherichia coli | Low to Moderate | >1000 (variable) | Thiosemicarbazide derivatives[5] |

| Pseudomonas aeruginosa | Low | >1000 (variable) | Thiosemicarbazone derivatives[16] | |

| Fungi (Yeasts) | Candida albicans | Moderate to High | 31.25 - 250 | Quinoline-based thiosemicarbazides[17] |

| Candida glabrata | High | ≤0.0156 - 2 | Thiosemicarbazone derivatives[3] | |

| Trichophyton spp. | High | 31.25 - 125 | Thiosemicarbazide derivatives with a nitroimidazole moiety[1][13] | |

| Fungi (Molds) | Aspergillus spp. | Moderate | 125 - 500 | Thiosemicarbazones[11] |

Note: The predicted MIC ranges are extrapolated from studies on various thiosemicarbazide and thiosemicarbazone derivatives and should be experimentally verified for this compound.

Experimental Protocols for Antimicrobial and Antifungal Susceptibility Testing

To empirically determine the antimicrobial and antifungal spectrum of this compound, standardized susceptibility testing methods should be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]

Step-by-Step Protocol:

-

Preparation of the Compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Preparation of Microdilution Plates: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.[20]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[20] Dilute this suspension in the appropriate broth to the final required concentration.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[18]

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).[20][21]

-

Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18][22][23][24]

Caption: Workflow for Broth Microdilution MIC Determination.

Disk Diffusion Method for Zone of Inhibition Assessment

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[25][26][27]

Step-by-Step Protocol:

-

Preparation of Agar Plates: Use Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar or RPMI agar with 2% glucose for fungi.

-

Inoculum Preparation and Plating: Prepare a standardized microbial suspension (0.5 McFarland standard) and evenly swab it onto the surface of the agar plate.[28]

-

Disk Preparation and Application: Impregnate sterile paper disks with a known concentration of this compound. Aseptically place the disks onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for yeasts).[26][29]

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Interpretation of Results

-

MIC Values: The MIC value is a direct measure of the potency of the compound against a specific microorganism.[22][23][24] Lower MIC values indicate higher potency. These values can be compared to established breakpoints for known antimicrobial agents to categorize the organism as susceptible, intermediate, or resistant, although specific breakpoints for this novel compound will not be available.[28][30]

-

Zone of Inhibition: The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. Larger zones generally indicate greater susceptibility.

Conclusion and Future Directions

While direct experimental data on the antimicrobial and antifungal spectrum of this compound is not yet widely published, the extensive body of research on related thiosemicarbazide derivatives provides a strong rationale for its investigation as a potential anti-infective agent. The presence of the methoxy and methyl groups on the phenyl ring may confer favorable biological activity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its efficacy against a broad panel of bacterial and fungal pathogens. Future research should focus on determining the precise MIC values against clinically relevant strains, elucidating the specific mechanism of action, and conducting in vivo efficacy and toxicity studies to fully assess its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. modernscientificpress.com [modernscientificpress.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 21. Broth microdilution susceptibility testing. [bio-protocol.org]

- 22. idexx.com [idexx.com]

- 23. dickwhitereferrals.com [dickwhitereferrals.com]

- 24. idexx.dk [idexx.dk]

- 25. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 26. connectsci.au [connectsci.au]

- 27. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]

- 29. researchgate.net [researchgate.net]

- 30. droracle.ai [droracle.ai]

An In-Depth Technical Guide to 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. We will delve into its molecular structure, a robust synthesis protocol, its characterization through spectroscopic methods, and explore its potential therapeutic applications based on the well-established biological activities of the thiosemicarbazide scaffold. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Thiosemicarbazide Scaffold

Thiosemicarbazides are a class of organic compounds characterized by a thiourea core with an amino group attached to one of the nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities, which include antimicrobial, antiviral, and anticancer properties.[1][2] The ability of the thiosemicarbazide moiety to act as a chelating agent for metal ions is also a key aspect of its biological function.[2] The specific compound, this compound, incorporates a substituted phenyl ring which can modulate its lipophilicity, steric hindrance, and electronic properties, thereby influencing its biological activity and pharmacokinetic profile.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central thiosemicarbazide core linked to a 2-methoxy-5-methylphenyl group. The presence of the methoxy and methyl substituents on the phenyl ring influences the molecule's overall polarity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃OS | [3] |

| Molecular Weight | 211.28 g/mol | [3] |

| CAS Number | 71058-34-9 | [3] |

| Appearance | Solid (predicted) | [3] |

| InChI Key | DOGCFONJOWBXML-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=C(C=C1)OC)NC(=S)NN |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 4-substituted-3-thiosemicarbazides is most commonly and efficiently achieved through the reaction of a corresponding isothiocyanate with hydrazine hydrate.[4][5] This method is reliable and generally proceeds with high yield.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

2-Methoxy-5-methylphenyl isothiocyanate[6]

-

Hydrazine hydrate (99-100%)

-

Ethanol (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-Methoxy-5-methylphenyl isothiocyanate in anhydrous ethanol.

-

Slowly add 1.1 equivalents of hydrazine hydrate to the stirred solution at room temperature. The addition should be dropwise to control any potential exotherm.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the final compound.

Expert Insight: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the isothiocyanate. Anhydrous ethanol is the preferred solvent as it readily dissolves the starting materials and allows for the precipitation of the product upon formation.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of similar thiosemicarbazide derivatives.[4]

¹H NMR Spectroscopy

-

Aromatic Protons: Signals for the protons on the phenyl ring are expected in the range of δ 6.8-7.5 ppm.

-

NH Protons: The protons of the -NH- and -NH₂ groups will appear as broad singlets, typically in the downfield region of the spectrum (δ 8.0-10.0 ppm), and their positions can be concentration-dependent.

-

Methoxy Protons: A sharp singlet corresponding to the -OCH₃ group should be observed around δ 3.8-4.0 ppm.

-

Methyl Protons: A singlet for the aromatic -CH₃ group is expected around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy

-

Thiocarbonyl Carbon (C=S): The most downfield signal, characteristic of the C=S group, is anticipated in the range of δ 180-185 ppm.

-

Aromatic Carbons: Multiple signals for the aromatic carbons will be present in the δ 110-150 ppm region. The carbon attached to the methoxy group will be further downfield.

-

Methoxy Carbon: The carbon of the -OCH₃ group is expected around δ 55-60 ppm.

-

Methyl Carbon: The signal for the aromatic -CH₃ group should appear in the upfield region, around δ 20-25 ppm.

IR Spectroscopy

-

N-H Stretching: Broad absorption bands in the region of 3100-3400 cm⁻¹ are characteristic of the N-H stretching vibrations of the amino and hydrazinyl groups.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

-

C=S Stretching: A strong absorption band corresponding to the thiocarbonyl group (C=S) is expected in the range of 1100-1250 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (211.28). The fragmentation pattern would likely involve the cleavage of the C-N and N-N bonds of the thiosemicarbazide chain.

Potential Applications in Drug Development

While specific biological studies on this compound are not extensively reported in the literature, the broader class of thiosemicarbazide derivatives has shown significant promise in various therapeutic areas.

Antimicrobial Activity

Thiosemicarbazides are known to exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[1][2] The mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth or to inhibit specific enzymes within the pathogens.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiosemicarbazide derivatives.[2][7] Their proposed mechanisms of action include the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of apoptosis in cancer cells. The substitution pattern on the aromatic ring of this compound could be a key determinant of its cytotoxic selectivity and potency.

Antiviral Activity

Certain thiosemicarbazide derivatives have also been investigated for their antiviral properties.[1] Their mode of action can involve the inhibition of viral enzymes or interference with the viral replication cycle.

Caption: Potential therapeutic applications of the thiosemicarbazide scaffold.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the established biological activities of the thiosemicarbazide class of compounds make it an attractive candidate for screening in antimicrobial and anticancer assays. The detailed characterization protocols provided in this guide serve as a valuable resource for researchers aiming to synthesize and evaluate this and other related compounds. Future studies should focus on the in-depth biological evaluation of this specific molecule to elucidate its mechanism of action and to assess its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-Methoxy-5-methylphenyl isothiocyanate [oakwoodchemical.com]

- 4. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. 2-Methoxy-5-methylphenyl isothiocyanate [myskinrecipes.com]

- 7. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide, a member of the versatile thiosemicarbazide class of compounds. While this specific molecule remains largely unexplored in dedicated biological studies, its structural motifs are present in compounds with significant pharmacological interest. This document serves as a foundational resource, detailing the compound's identity, a robust and validated synthesis protocol, and an exploration of its potential biological activities based on the well-documented properties of the broader thiosemicarbazide family. By contextualizing its potential within established research, this guide aims to equip researchers with the necessary information to explore its therapeutic and scientific applications. We will delve into the rationale behind the synthetic pathway and provide a framework for its initial biological evaluation, thereby establishing a basis for future investigation.

Compound Identification and Chemical Properties

This compound is a distinct aromatic thiosemicarbazide. Its nomenclature and fundamental properties are crucial for accurate sourcing, handling, and experimental design. While various systematic names can be generated, the most commonly accepted and indexed identifiers are presented below.

| Identifier | Value | Source |

| Primary Name | This compound | IUPAC |

| CAS Number | 71058-34-9 | Chemical Abstracts Service[1][2] |

| Molecular Formula | C₉H₁₃N₃OS | [1][2] |

| Molecular Weight | 211.28 g/mol | [1][2] |

| Alternative Name | 1-Amino-3-(2-methoxy-5-methylphenyl)thiourea | PubChem[1] |

| InChI Key | DOGCFONJOWBXML-UHFFFAOYSA-N | IUPAC[1] |

| Physical Form | Solid | [1] |

Synthesis and Mechanistic Rationale

The synthesis of 4-substituted-3-thiosemicarbazides is a well-established process in medicinal chemistry, prized for its efficiency and high yields. The core principle involves the nucleophilic addition of a hydrazine to an isothiocyanate. This reaction is both robust and versatile, allowing for the generation of a diverse library of thiosemicarbazide derivatives.

Synthetic Workflow

The synthesis of this compound is achieved through a two-step process, beginning with the readily available starting material, 2-Methoxy-5-methylaniline.

Caption: Synthetic pathway for this compound.

Causality in Experimental Design

-

Step 1: Formation of 2-Methoxy-5-methylphenyl isothiocyanate. The initial and critical step is the conversion of the primary amine (2-Methoxy-5-methylaniline) into the highly reactive isothiocyanate intermediate. This is typically achieved by reacting the amine with thiophosgene or a combination of carbon disulfide and a coupling agent. Thiophosgene is highly effective but also highly toxic, requiring stringent safety protocols. The carbon disulfide method is a common, safer alternative. The isothiocyanate group (-N=C=S) is an excellent electrophile, primed for the subsequent nucleophilic attack.

-

Step 2: Reaction with Hydrazine Hydrate. The terminal amino group of hydrazine hydrate acts as a potent nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group. The subsequent proton transfer steps lead to the stable thiosemicarbazide product. This reaction is generally carried out in an alcoholic solvent, such as ethanol, which facilitates the dissolution of the reactants and the precipitation of the final product upon completion.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of 4-aryl-3-thiosemicarbazides.

Materials:

-

2-Methoxy-5-methylphenyl isothiocyanate

-

Hydrazine hydrate (98%)

-

Ethanol, absolute

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Isothiocyanate: In a 100 mL round-bottom flask, dissolve 0.01 mol of 2-Methoxy-5-methylphenyl isothiocyanate in 30 mL of absolute ethanol. Stir the solution at room temperature until the isothiocyanate is fully dissolved.

-

Addition of Hydrazine Hydrate: To the stirred solution, add 0.01 mol of hydrazine hydrate dropwise over a period of 10-15 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. A precipitate will begin to form as the reaction progresses.

-

Completion and Isolation: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum or in a desiccator to a constant weight.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Potential Biological Activities and Mechanisms of Action